(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione (3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione
Brand Name: Vulcanchem
CAS No.: 166318-57-6
VCID: VC20906543
InChI: InChI=1S/C6H7NO4/c1-6-3(2-10-4(6)8)11-5(9)7-6/h3H,2H2,1H3,(H,7,9)/t3-,6-/m0/s1
SMILES: CC12C(COC1=O)OC(=O)N2
Molecular Formula: C6H7NO4
Molecular Weight: 157.12 g/mol

(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione

CAS No.: 166318-57-6

Cat. No.: VC20906543

Molecular Formula: C6H7NO4

Molecular Weight: 157.12 g/mol

* For research use only. Not for human or veterinary use.

(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione - 166318-57-6

Specification

CAS No. 166318-57-6
Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
IUPAC Name (3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione
Standard InChI InChI=1S/C6H7NO4/c1-6-3(2-10-4(6)8)11-5(9)7-6/h3H,2H2,1H3,(H,7,9)/t3-,6-/m0/s1
Standard InChI Key QLEBDYCDZAPYJD-DZSWIPIPSA-N
Isomeric SMILES C[C@]12[C@H](COC1=O)OC(=O)N2
SMILES CC12C(COC1=O)OC(=O)N2
Canonical SMILES CC12C(COC1=O)OC(=O)N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator